molecular formula C19H20FNO2S B15127290 2-benzyl-1H,2H,3H,3aH,4H,5H,9bH-benzo[e]isoindole-3a-sulfonyl fluoride

2-benzyl-1H,2H,3H,3aH,4H,5H,9bH-benzo[e]isoindole-3a-sulfonyl fluoride

Cat. No.: B15127290
M. Wt: 345.4 g/mol
InChI Key: FNSDQFUTCNGPNB-UHFFFAOYSA-N
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Description

2-benzyl-1H,2H,3H,3aH,4H,5H,9bH-benzo[e]isoindole-3a-sulfonyl fluoride is a complex organic compound with the molecular formula C19H20FNO2S It is known for its unique structural features, which include a benzyl group and a sulfonyl fluoride moiety attached to a benzo[e]isoindole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-benzyl-1H,2H,3H,3aH,4H,5H,9bH-benzo[e]isoindole-3a-sulfonyl fluoride typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the benzo[e]isoindole core: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the benzyl group: This step often involves a Friedel-Crafts alkylation reaction using benzyl chloride and a Lewis acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. This often includes the use of continuous flow reactors and advanced purification techniques to ensure high-quality product.

Chemical Reactions Analysis

Types of Reactions

2-benzyl-1H,2H,3H,3aH,4H,5H,9bH-benzo[e]isoindole-3a-sulfonyl fluoride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfonic acids or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of sulfonamides or other reduced products.

    Substitution: The sulfonyl fluoride group can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce sulfonamides. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

2-benzyl-1H,2H,3H,3aH,4H,5H,9bH-benzo[e]isoindole-3a-sulfonyl fluoride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: This compound can be used in the study of enzyme inhibition and protein labeling due to its reactive sulfonyl fluoride group.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-benzyl-1H,2H,3H,3aH,4H,5H,9bH-benzo[e]isoindole-3a-sulfonyl fluoride involves its reactive sulfonyl fluoride group, which can form covalent bonds with nucleophilic sites on proteins or other biomolecules. This reactivity makes it a useful tool for studying enzyme mechanisms and for developing enzyme inhibitors. The molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-benzyl-1H,2H,3H,3aH,4H,5H,9bH-benzo[e]isoindole-3a-sulfonyl chloride: Similar structure but with a sulfonyl chloride group instead of sulfonyl fluoride.

    2-benzyl-1H,2H,3H,3aH,4H,5H,9bH-benzo[e]isoindole-3a-sulfonamide: Contains a sulfonamide group instead of sulfonyl fluoride.

Uniqueness

The uniqueness of 2-benzyl-1H,2H,3H,3aH,4H,5H,9bH-benzo[e]isoindole-3a-sulfonyl fluoride lies in its sulfonyl fluoride group, which provides distinct reactivity compared to sulfonyl chloride or sulfonamide derivatives. This makes it particularly useful in applications requiring specific covalent modifications of biomolecules.

Properties

Molecular Formula

C19H20FNO2S

Molecular Weight

345.4 g/mol

IUPAC Name

2-benzyl-3,4,5,9b-tetrahydro-1H-benzo[g]isoindole-3a-sulfonyl fluoride

InChI

InChI=1S/C19H20FNO2S/c20-24(22,23)19-11-10-16-8-4-5-9-17(16)18(19)13-21(14-19)12-15-6-2-1-3-7-15/h1-9,18H,10-14H2

InChI Key

FNSDQFUTCNGPNB-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CN(CC2C3=CC=CC=C31)CC4=CC=CC=C4)S(=O)(=O)F

Origin of Product

United States

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